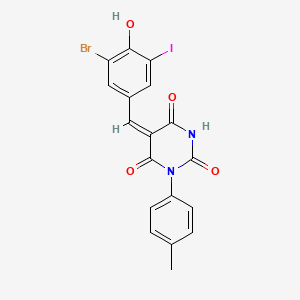![molecular formula C18H12N6O3S B11697164 (4Z)-5-(4-nitrophenyl)-2-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697164.png)
(4Z)-5-(4-nitrophenyl)-2-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrazolone core, substituted with nitrophenyl, phenyl, and thiazolyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the pyrazolone core: This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions.
Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Formation of the thiazolyl hydrazone: This is done by reacting the pyrazolone derivative with thiazole-2-carbaldehyde in the presence of a suitable catalyst like acetic acid.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Automated purification systems: Such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically with sodium borohydride or catalytic hydrogenation.
Substitution: Halogenation or alkylation reactions using appropriate halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Applications De Recherche Scientifique
(4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
Ringer’s lactate solution: A mixture used for fluid replacement.
Uniqueness
(4Z)-3-(4-NITROPHENYL)-1-PHENYL-4-[2-(1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity not commonly found in other compounds.
Propriétés
Formule moléculaire |
C18H12N6O3S |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-2-phenyl-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H12N6O3S/c25-17-16(20-21-18-19-10-11-28-18)15(12-6-8-14(9-7-12)24(26)27)22-23(17)13-4-2-1-3-5-13/h1-11,22H |
Clé InChI |
NVQRPQRVQLKIDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=NC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11697087.png)
![(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697103.png)
![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]phenol](/img/structure/B11697104.png)
![1,2-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11697105.png)
![5-Bromo-nicotinic acid [(E)-3-furan-2-yl-prop-2-en-(Z)-ylidene]-hydrazide](/img/structure/B11697106.png)
![2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B11697109.png)
![4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B11697114.png)
![(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697117.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(1,3-dioxoisoindol-2-yl)propanamide](/img/structure/B11697119.png)
![(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697129.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697132.png)
![3-Hydroxy-1-methyl-2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B11697139.png)

